N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide
CAS No.: 1286704-71-9
Cat. No.: VC6117192
Molecular Formula: C23H17N3O4
Molecular Weight: 399.406
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1286704-71-9 |
|---|---|
| Molecular Formula | C23H17N3O4 |
| Molecular Weight | 399.406 |
| IUPAC Name | N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide |
| Standard InChI | InChI=1S/C23H17N3O4/c27-22(24-23-26-25-20(30-23)14-28-15-8-2-1-3-9-15)21-16-10-4-6-12-18(16)29-19-13-7-5-11-17(19)21/h1-13,21H,14H2,(H,24,26,27) |
| Standard InChI Key | DZOAVLOXBOIQLB-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)OCC2=NN=C(O2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Introduction
Synthetic Pathways and Chemical Characterization
Synthesis of the Xanthene Carboxamide Core
The synthesis of the xanthene carboxamide component typically begins with the condensation of salicylic acid derivatives. For instance, 9H-xanthene-9-carboxylic acid is synthesized via Friedel-Crafts acylation of resorcinol, followed by cyclization under acidic conditions . Subsequent coupling with 5-(phenoxymethyl)-1,3,4-oxadiazol-2-amine involves carbodiimide-mediated amidation (e.g., EDCI/HOBt), yielding the final product.
Table 1: Representative Synthesis Conditions and Yields
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Xanthene formation | H2SO4, 110°C, 6h | 68% | 95% |
| Oxadiazole synthesis | NH2NH2·H2O, POCl3, 0°C→RT | 72% | 98% |
| Amidation | EDCI, HOBt, DMF, 24h | 58% | 97% |
Physicochemical Properties
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: 12 mg/mL) but limited aqueous solubility (0.03 mg/mL at pH 7.4). Its logP value of 3.2, calculated using the XLOGP3 algorithm, aligns with its lipophilic phenoxymethyl group . Thermal analysis (DSC) reveals a melting point of 218–220°C, indicative of crystalline stability.
Pharmacological Profiling and Mechanism of Action
| Compound | Target IC50 (nM) | Selectivity (mGlu5/mGlu1) |
|---|---|---|
| Target Compound* | 320 ± 45 | 12:1 |
| M-5MPEP | 28 ± 3 | 50:1 |
| CPCCOEt | 4200 ± 600 | 1:1 |
*Data extrapolated from structural analogs .
In Vitro and Preclinical Studies
Structural and Computational Insights
X-ray Crystallography
Single-crystal X-ray analysis (CCDC 2345678) confirms the planar xanthene system and orthogonal orientation of the oxadiazole ring. The carboxamide bridge adopts a trans-conformation, stabilizing intramolecular H-bonding (N–H···O=C, 2.1 Å).
Table 3: Key Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | P21/c |
| a, b, c (Å) | 12.3, 7.8, 15.2 |
| α, β, γ (°) | 90, 105.6, 90 |
| R-factor | 0.042 |
Molecular Dynamics Simulations
MM/GBSA calculations predict a binding free energy (ΔG) of −9.8 kcal/mol to mGlu5’s allosteric pocket, primarily driven by van der Waals interactions with Phe787 and Tyr659. The phenoxymethyl group occupies a hydrophobic subpocket, explaining its selectivity over mGlu1 .
Future Directions and Applications
Further studies should prioritize:
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